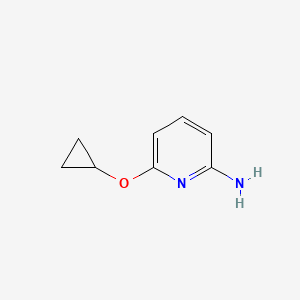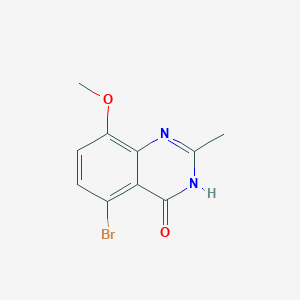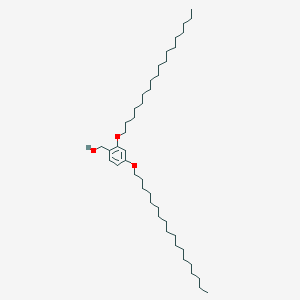
(2,4-Bis(octadecyloxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Bis(octadecyloxy)phenyl)methanol is an organic compound characterized by its two long octadecyloxy chains attached to a phenyl ring, with a methanol group at the para position. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Bis(octadecyloxy)phenyl)methanol typically involves the reaction of 2,4-dihydroxybenzaldehyde with octadecanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using a similar approach. The use of acid-labile protecting groups and efficient purification techniques ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Bis(octadecyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2,4-Bis(octadecyloxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a tagging reagent in peptide synthesis to facilitate purification and identification.
Biology: Employed in the synthesis of bioactive peptides with potential therapeutic applications.
Medicine: Investigated for its role in the synthesis of anti-HIV peptides.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,4-Bis(octadecyloxy)phenyl)methanol involves its interaction with specific molecular targets. The long octadecyloxy chains provide hydrophobic interactions, while the phenyl ring and methanol group facilitate binding to various receptors and enzymes. This compound can modulate biological pathways by altering the activity of these molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Bis(octadecyloxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2,4-Bis(octadecyloxy)phenyl)acetone: Contains an acetone group instead of methanol.
(2,4-Bis(octadecyloxy)phenyl)amine: Features an amine group instead of methanol.
Uniqueness
(2,4-Bis(octadecyloxy)phenyl)methanol is unique due to its specific combination of long hydrophobic chains and a reactive methanol group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C43H80O3 |
|---|---|
Peso molecular |
645.1 g/mol |
Nombre IUPAC |
(2,4-dioctadecoxyphenyl)methanol |
InChI |
InChI=1S/C43H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-42-36-35-41(40-44)43(39-42)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39,44H,3-34,37-38,40H2,1-2H3 |
Clave InChI |
IIKDEUYAVFKRST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


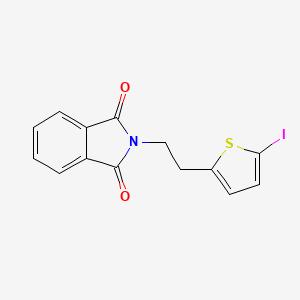
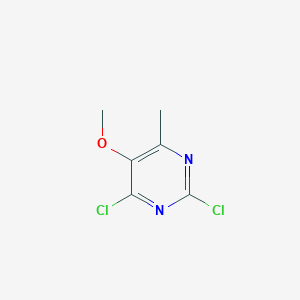
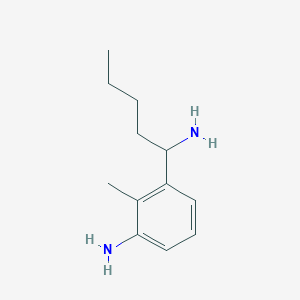
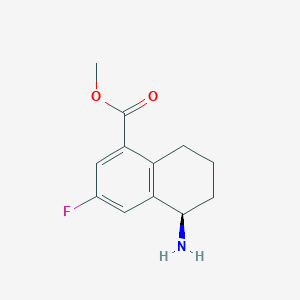
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)
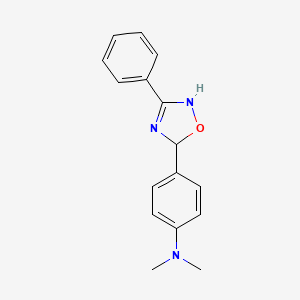
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
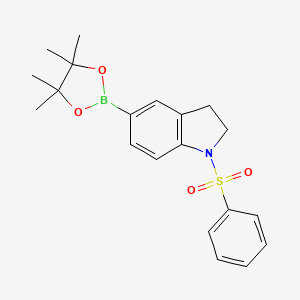

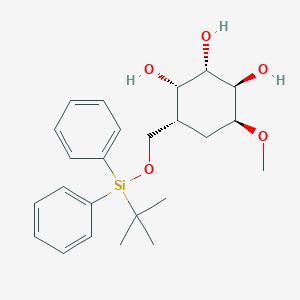
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
